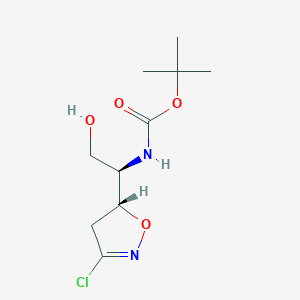

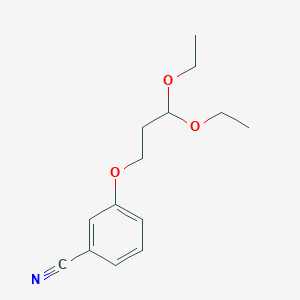

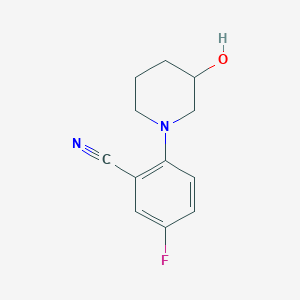

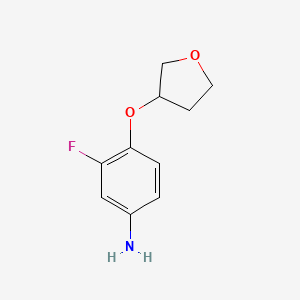

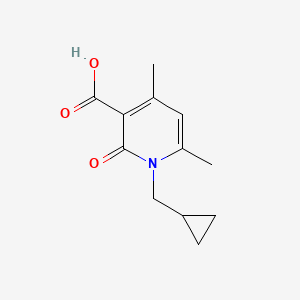

1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Übersicht

Beschreibung

The compound “1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid” appears to be a complex organic molecule. Unfortunately, there is no specific information available about this compound in the search results. However, it contains a cyclopropyl group, which is a chemical structure derived from cyclopropane1. Cyclopropane is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring2.

Synthesis Analysis

There is no direct information available on the synthesis of this specific compound. However, cyclopropyl-containing compounds have been synthesized via multi-step protocols in good yield3. The synthesis of cyclopropyl-containing peptide-derived compounds has been reported, involving the crystal engineering of a series of novel derivatives4.Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available. However, cyclopropyl groups are known to be highly strained due to their unfavored bond angles1. This strain can influence the reactivity and properties of compounds containing cyclopropyl groups.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving this compound. However, cyclopropyl groups are known to participate in various reactions. For example, nickel(0) catalysis enables the use of [1.1.1]propellane as a carbene precursor in cyclopropanations of a range of functionalized alkenes5.Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not directly available. However, cyclopropyl groups confer chemical and physical properties useful in the synthesis of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks6.Wissenschaftliche Forschungsanwendungen

-

Cyclopropane Fatty Acid Biosynthesis in Plants

- Application: Cyclopropane fatty acids (CPFAs) are produced by a small number of plants and are used in the synthesis of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks .

- Method: The production of CPFAs involves early, middle, and late steps in the Litchi fatty acid and TAG biosynthetic pathways .

- Results: The study provided insights into which genes likely represent the best targets for either silencing or overexpression, in future metabolic engineering strategies aimed at altering CPFA content .

-

Biological Potential of Indole Derivatives

- Application: Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Method: Researchers synthesize various scaffolds of indole for screening different pharmacological activities .

- Results: The literature reveals that indole derivatives have diverse biological activities and also have immeasurable potential to be explored for newer therapeutic possibilities .

Safety And Hazards

The safety and hazards associated with this compound are not directly available. However, safety data sheets for related compounds suggest that precautions should be taken when handling such chemicals, including avoiding ingestion, inhalation, and contact with skin and eyes78.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(cyclopropylmethyl)-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-7-5-8(2)13(6-9-3-4-9)11(14)10(7)12(15)16/h5,9H,3-4,6H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRBUBVPDXFFYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC2CC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.